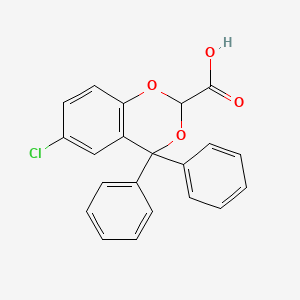
6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid
Cat. No. B8617356
Key on ui cas rn:
71980-71-7
M. Wt: 366.8 g/mol
InChI Key: FRDQBRUHJIBSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04294845
Procedure details


A mixture of 12.4 g of 5-chloro-2-hydroxy-α,α-diphenyl-benzene methanol, 150 ml of toluene and 3.2 g of sodium amide was refluxed for 6 hours and was then cooled to room temperature after which 6.8 g of potassium dichloroacetate were added thereto. The mixture was refluxed for another 6 hours and was cooled to room temperature after which 300 ml of water were added thereto. The mixture was slowly acidified with N hydrochloric acid solution and was then made alkaline wiith a saturated sodium bicarbonate solution. The mixture was washed twice with 100 ml of methylene chloride and was then acidified with 2 N hydrochloric acid. The mixture was extracted 3 times with 100 ml of ether and the combined ether extracts were washed twice with 80 ml of water, dried over magnesium sulfate, treated with activated carbon and evaporated to dryness under reduced pressure. The 7 g of residue were crystallized from 300 ml of benzene to obtain 4.6 g of 6-chloro-4,4-diphenyl-[4H]-1,3-benzodioxin-2-carboxylic acid melting at 226° C.
Name
5-chloro-2-hydroxy-α,α-diphenyl-benzene methanol
Quantity
12.4 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:22])=[C:6]([C:8]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[OH:9])[CH:7]=1.[NH2-].[Na+].Cl[CH:26](Cl)[C:27]([O-:29])=[O:28].[K+].Cl.C(=O)(O)[O-].[Na+]>O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:22][CH:26]([C:27]([OH:29])=[O:28])[O:9][C:8]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:6]=2[CH:7]=1 |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
5-chloro-2-hydroxy-α,α-diphenyl-benzene methanol
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)[O-])Cl.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 6 hours
|
|
Duration
|
6 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for another 6 hours
|
|
Duration
|
6 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed twice with 100 ml of methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted 3 times with 100 ml of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined ether extracts were washed twice with 80 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 7 g of residue were crystallized from 300 ml of benzene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(OC(OC2(C2=CC=CC=C2)C2=CC=CC=C2)C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
